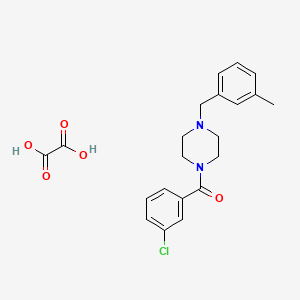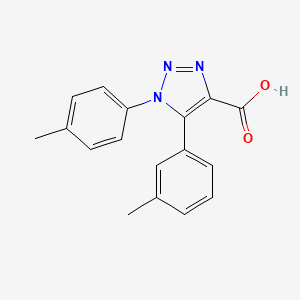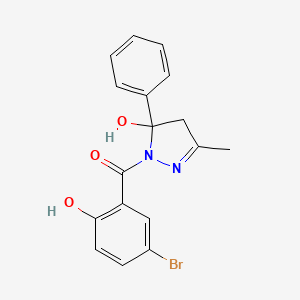![molecular formula C18H23N3O4S B5153486 4-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine](/img/structure/B5153486.png)
4-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of oxadiazole derivatives and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 4-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and oxidative stress pathways. The compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi by disrupting their cell membrane.
Biochemical and Physiological Effects
4-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models of arthritis and lung injury. The compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using 4-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine in lab experiments include its potential as a therapeutic agent for various diseases and its ability to inhibit the growth of bacteria and fungi. However, the limitations of using this compound include its unknown mechanism of action and potential toxicity at higher doses.
Future Directions
There are several future directions for the research of 4-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine. These include further studies to understand the mechanism of action of the compound, optimization of the synthesis method to obtain higher yields, and investigation of its potential as a therapeutic agent for other diseases. Additionally, the compound can be modified to improve its potency and reduce toxicity. The use of this compound in combination with other drugs can also be explored to enhance its therapeutic effect.
Synthesis Methods
The synthesis of 4-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine involves the reaction of 2,5-dimethoxybenzyl chloride with 5-amino-1,3,4-oxadiazole-2-thiol in the presence of triethylamine. The resulting intermediate is then reacted with 3-chloropropanoic acid to obtain the final product. The synthesis method has been optimized to obtain a high yield of the compound with purity.
Scientific Research Applications
4-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine has shown potential as a therapeutic agent in various scientific research studies. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. The compound has also been investigated for its ability to inhibit the growth of bacteria and fungi.
properties
IUPAC Name |
3-[5-[(2,5-dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-thiomorpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-23-14-3-4-15(24-2)13(11-14)12-17-20-19-16(25-17)5-6-18(22)21-7-9-26-10-8-21/h3-4,11H,5-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBKWZRMBHTREW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC2=NN=C(O2)CCC(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-[(2,5-Dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-thiomorpholin-4-ylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![propyl 3-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5153422.png)
![1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5153426.png)

![3-(3-chlorophenyl)-2-ethyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5153443.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5153452.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5153454.png)
![2-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5153462.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5153469.png)


![2-{2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}pyrazine](/img/structure/B5153482.png)
![N-(3,4-difluorophenyl)-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B5153491.png)
